1-(2-Piperazin-1-ylphenyl)ethanone
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Overview
Description
1-(2-Piperazin-1-ylphenyl)ethanone is an organic compound that features a piperazine ring attached to a phenyl group through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Piperazin-1-ylphenyl)ethanone can be synthesized through the reaction of phenylacetyl chloride with piperazine in a solvent such as chloroform at elevated temperatures (around 60°C). The reaction typically yields a dione, which can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Piperazin-1-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.
Reduction: Formation of 1-(2-piperazin-1-ylphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(2-Piperazin-1-ylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its antimalarial properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Piperazin-1-ylphenyl)ethanone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-(4-phenylacetyl-piperazin-1-yl)ethanone: Similar structure with an additional phenylacetyl group, showing antimalarial activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
Uniqueness
1-(2-Piperazin-1-ylphenyl)ethanone is unique due to its specific ethanone linkage and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2-piperazin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)11-4-2-3-5-12(11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 |
InChI Key |
VDHCQPUNPXUTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
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